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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-

Cyanine5.5 (Sulfo-Cy5.5), a bright and photostable far-red fluorescent dye. The procedure

described utilizes an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5.5, which efficiently reacts

with primary amines on proteins to form stable amide bonds. This method is widely applicable

for preparing fluorescently labeled proteins for various downstream applications, including in

vivo imaging, flow cytometry, and fluorescence microscopy.

Principle of the Reaction
The labeling chemistry is based on the reaction of the Sulfo-Cyanine5.5 NHS ester with primary

amino groups (-NH2) present on the protein.[1][2] These primary amines are found at the N-

terminus of polypeptide chains and on the side chains of lysine residues.[1][3] The reaction is

highly efficient at an alkaline pH (typically 8.3-9.0), where the amino groups are deprotonated

and thus more nucleophilic.[1][2][4][5] The sulfonated nature of the Sulfo-Cy5.5 dye enhances

its water solubility, making it suitable for labeling sensitive proteins in aqueous environments.[6]

[7]

Quantitative Data Summary
The efficiency and degree of labeling are influenced by several factors, including protein

concentration, dye-to-protein molar ratio, and reaction conditions. The following table
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summarizes the key quantitative parameters for successful protein labeling with Sulfo-

Cyanine5.5 NHS ester.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Range Notes

Protein Concentration 2 - 10 mg/mL

Higher protein concentrations

generally lead to more efficient

labeling.[4][5][8]

Concentrations below 2 mg/mL

may significantly reduce

conjugation efficiency.[5]

Reaction Buffer pH 8.3 - 9.0

Optimal pH for the reaction of

NHS esters with primary

amines.[1][2][4][5] Common

buffers include 0.1 M sodium

bicarbonate or phosphate

buffer.[1][2] Buffers containing

primary amines (e.g., Tris,

glycine) must be avoided.[1][5]

[9]

Dye-to-Protein Molar Excess 5:1 to 20:1

This ratio should be optimized

for each specific protein and

application.[1] A common

starting point is a 10:1 molar

ratio.[9][10]

Reaction Temperature Room Temperature or 37°C

Incubation at room

temperature is common.[2]

Some protocols suggest 37°C

for 1 hour.

Reaction Time 60 minutes to overnight

A 60-minute incubation is often

sufficient.[9][11][10] Longer

incubation times (e.g.,

overnight on ice) can also be

used.[2]

Dye Stock Solution 10 mM in anhydrous DMSO or

DMF

The dye should be dissolved

immediately before use.[2][4]

[5][9] Extended storage of the
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dye stock solution can reduce

its activity.[5]

Experimental Protocol
This protocol provides a step-by-step guide for labeling a protein with Sulfo-Cyanine5.5 NHS

ester.

Materials and Reagents
Protein to be labeled (in an amine-free buffer such as PBS)

Sulfo-Cyanine5.5 NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.5[1][2]

Purification column (e.g., Sephadex G-25)[9]

Storage Buffer (e.g., PBS, pH 7.2-7.4)[5]

Experimental Workflow Diagram

Preparation

Labeling Reaction Purification Analysis & Storage

1. Prepare Protein Solution
(2-10 mg/mL in amine-free buffer, pH 8.5)

3. Mix Protein and Dye
(5:1 to 20:1 molar excess of dye)

2. Prepare Dye Stock Solution
(10 mM in anhydrous DMSO)

4. Incubate
(1 hour at RT or 37°C)

5. Purify Conjugate
(Size-exclusion chromatography)

6. Characterize Conjugate
(Determine Degree of Labeling)

7. Store Labeled Protein
(4°C or -20°C)

Click to download full resolution via product page

Caption: Workflow for protein labeling with Sulfo-Cyanine5.5 NHS ester.
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Step-by-Step Procedure
a. Protein Preparation

Dissolve the protein in an amine-free buffer such as 1X phosphate-buffered saline (PBS) at a

pH of 7.2-7.4.[5]

If the protein solution contains amine-containing buffers (e.g., Tris or glycine) or stabilizers

like BSA, it must be purified by dialysis or a desalting column against PBS.[5]

Adjust the protein concentration to 2-10 mg/mL.[5][8]

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate or a similar

alkaline buffer.[5][9]

b. Dye Preparation

Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening.

Add the appropriate amount of anhydrous DMSO to the vial to create a 10 mM stock

solution.[5][9]

Vortex the vial until the dye is completely dissolved. This solution should be prepared fresh

and used promptly.[5]

c. Conjugation Reaction

Calculate the volume of the dye stock solution needed to achieve the desired molar excess.

A starting point of a 10:1 molar ratio of dye to protein is recommended.[5][9]

Slowly add the calculated volume of the Sulfo-Cyanine5.5 NHS ester stock solution to the

protein solution while gently vortexing.[9][12]

Incubate the reaction mixture for 60 minutes at room temperature or 37°C, protected from

light.[9][11]

d. Purification of the Labeled Protein
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After incubation, the unreacted dye and byproducts must be removed from the labeled

protein.

The most common method for purification is size-exclusion chromatography using a

desalting column (e.g., Sephadex G-25).[1][3][9]

Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.2-7.4).[1][9]

Apply the reaction mixture to the column and collect the fractions containing the labeled

protein, which will elute first. The smaller, unconjugated dye molecules will be retained on the

column and elute later.

Characterization and Storage
a. Determination of the Degree of Labeling (DOL) The DOL, or the average number of dye

molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum

absorbance wavelength of Sulfo-Cyanine5.5 (~675 nm, Amax).

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the

protein and the dye. An optimal DOL for most antibodies is typically between 2 and 10.[5]

b. Storage of the Labeled Protein

Store the purified protein conjugate at 4°C for short-term storage or at -20°C for long-term

storage.[11]

For enhanced stability, a carrier protein such as 0.1% bovine serum albumin (BSA) can be

added.[11] Protect the conjugate from light.[11]

Troubleshooting
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency
Protein concentration is too

low.

Concentrate the protein to >2

mg/mL.

pH of the reaction is not

optimal.

Ensure the reaction buffer pH

is between 8.3 and 9.0.[1][5]

Presence of primary amines in

the buffer.

Dialyze the protein against an

amine-free buffer like PBS.[1]

[5]

Hydrolyzed/inactive NHS ester.

Prepare the dye stock solution

immediately before use in

anhydrous DMSO.[5][12]

Protein Precipitation High degree of labeling.

Reduce the molar excess of

the dye in the reaction to

achieve a lower DOL.[1][13]

Use of organic solvent that

denatures the protein.

Ensure the volume of

DMSO/DMF is minimal,

typically less than 10% of the

total reaction volume.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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